molecular formula C13H20N6O4 B1662844 Valacyclovir CAS No. 124832-26-4

Valacyclovir

カタログ番号: B1662844
CAS番号: 124832-26-4
分子量: 324.34 g/mol
InChIキー: HDOVUKNUBWVHOX-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バラシクロビルは、バラシクロビルとしても知られており、ヘルペスウイルス、特に単純ヘルペスウイルスや帯状疱疹(帯状疱疹)によって引き起こされる感染症の治療に使用される抗ウイルス薬です。これはアシクロビルのL-バリンエステルであり、これは体がアシクロビルに変換されるプロドラッグであることを意味します。 この変換により、アシクロビルに比べて吸収と生物学的利用能が向上します .

準備方法

合成経路と反応条件

バラシクロビルは、N-保護バリンとアシクロビルを、ジメチルホルムアミド(DMF)中で4-ジメチルアミノピリジン(DMAP)とジシクロヘキシルカルボジイミド(DCC)の存在下で縮合させることによって合成されます。 この反応により、保護されたバラシクロビルが生成され、次に脱保護されて最終生成物が得られます .

工業生産方法

工業現場では、バラシクロビルの合成は同様のステップで実行されますが、規模が大きくなります。 このプロセスには、中間体の調製、精製、および品質管理が含まれており、最終生成物が医薬品基準を満たしていることを保証します .

化学反応の分析

反応の種類

バラシクロビルは、酸化、還元、置換など、さまざまな化学反応を受けます。 注目すべき反応の1つは、過マンガン酸塩による酸化であり、その速度論とメカニズムが研究されています .

一般的な試薬と条件

    酸化: アルカリ性条件での過マンガン酸塩。

    還元: 水素化ホウ素ナトリウムのような一般的な還元剤。

    置換: 求核置換反応が含まれます。

主な製品

バラシクロビルの酸化の主要な生成物はアシクロビルであり、これはさらに体内で代謝されて抗ウイルス効果を発揮します .

科学研究への応用

バラシクロビルは、科学研究で幅広い用途があります。

科学的研究の応用

Pharmacological Profile

Valacyclovir is indicated for several conditions:

  • Cold Sores (Herpes Labialis)
  • Genital Herpes
    • Treatment of initial and recurrent episodes
    • Suppression of recurrent episodes
    • Reduction of viral transmission
  • Herpes Zoster (Shingles)
  • Chickenpox in Pediatric Patients

The drug is particularly beneficial in immunocompetent patients and has been studied extensively for its long-term safety and efficacy in managing HSV infections .

Efficacy in Clinical Trials

This compound has been shown to be effective in reducing the duration and severity of herpes outbreaks. A randomized controlled trial demonstrated that twice-daily this compound was as effective as five-times-daily acyclovir for treating recurrent genital herpes . Another study indicated that a one-day treatment regimen with this compound significantly reduced the duration of cold sore symptoms .

Data Table: Efficacy of this compound vs. Acyclovir

StudyTreatmentDurationEfficacy Outcome
This compound (twice daily)5 daysSimilar efficacy to acyclovir (five times daily)
This compound (1-day regimen)1 daySignificant reduction in cold sore duration

Safety and Adverse Effects

While generally well tolerated, this compound can cause neurotoxicity, particularly in patients with renal impairment. Case studies have documented instances of confusion, hallucinations, and emotional lability associated with this compound use in patients undergoing dialysis . Adjustments in dosing are crucial for preventing these adverse effects.

Case Studies on Neurotoxicity

  • Case Study 1 : A 73-year-old woman developed cognitive decline after starting this compound for herpes zoster. Upon discontinuation, her cognitive function improved significantly within two weeks .
  • Case Study 2 : A 55-year-old male on peritoneal dialysis experienced pseudobulbar affect after this compound administration. His symptoms resolved following dose adjustment and enhanced clearance through dialysis .

Long-Term Use and Resistance

Long-term studies indicate that this compound maintains a favorable safety profile over extended periods (up to ten years) with minimal resistance observed among immunocompetent individuals . In immunocompromised patients, the resistance rate remains low at approximately 5%, underscoring the drug's effectiveness in varied populations.

作用機序

バラシクロビルは、体内で急速にアシクロビルに変換されます。アシクロビルは、次にウイルスチミジンキナーゼと細胞酵素によってリン酸化されてアシクロビルトリリン酸が生成されます。 この化合物は、ウイルスDNAポリメラーゼを競合的に阻害し、ウイルスDNA鎖の伸長の終止につながります .

類似の化合物との比較

類似の化合物

    アシクロビル: バラシクロビルの親化合物であり、同様の感染症の治療に使用されますが、生物学的利用能が低くなっています。

    ファムシクロビル: 体内でペンシクロビルに変換される別の抗ウイルスプロドラッグ。

    ガンシクロビル: 主にサイトメガロウイルス感染症に使用されます。

独自性

バラシクロビルは、アシクロビルに比べて生物学的利用能が高く、半減期が長いことから際立っており、投与回数が少なくて済むため、患者にとって便利です .

バラシクロビルのユニークな特性と幅広い用途は、臨床および研究の両方の設定において、それを貴重な化合物にします。ヘルペス感染症を効果的に治療および管理する能力は、患者転帰と生活の質を大幅に改善してきました。

類似化合物との比較

Similar Compounds

    Acyclovir: The parent compound of valaciclovir, used to treat similar infections but with lower bioavailability.

    Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

    Ganciclovir: Used primarily for cytomegalovirus infections.

Uniqueness

Valaciclovir stands out due to its higher bioavailability and longer half-life compared to acyclovir, making it more convenient for patients as it requires less frequent dosing .

Valaciclovir’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings. Its ability to effectively treat and manage herpes infections has significantly improved patient outcomes and quality of life.

生物活性

Valacyclovir is an antiviral medication primarily used for the treatment of infections caused by certain types of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of acyclovir, this compound has improved bioavailability and pharmacokinetic properties, which enhance its therapeutic efficacy. This article explores the biological activity of this compound through various studies, case reports, and research findings.

This compound is converted into acyclovir in the body, which then inhibits viral DNA synthesis. The mechanism involves the following steps:

  • Conversion to Acyclovir : After oral administration, this compound is rapidly converted to acyclovir by esterases in the liver and intestinal wall.
  • Inhibition of Viral DNA Polymerase : Acyclovir is selectively phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  • Chain Termination : Once incorporated into the viral DNA, acyclovir triphosphate causes chain termination, thereby inhibiting viral replication.

Pharmacokinetics

This compound exhibits a higher bioavailability compared to acyclovir, with approximately 54% absorption after oral administration. Key pharmacokinetic parameters include:

ParameterValue
Peak Plasma Concentration (Cmax)5-10 µg/mL (after 1g dose)
Time to Cmax (Tmax)1-2 hours
Half-life2.5-3 hours
Volume of Distribution0.6 L/kg

Herpes Simplex Virus Infections

Numerous studies have demonstrated this compound's efficacy in treating HSV infections:

  • Herpes Simplex Encephalitis : A study indicated that patients receiving this compound at a dosage of 1,000 mg three times daily achieved significant cerebrospinal fluid (CSF) concentrations of acyclovir, suggesting effective penetration into the central nervous system (CNS) .
  • Recurrent Genital Herpes : In a randomized trial, this compound was shown to reduce the frequency of recurrent genital herpes episodes compared to placebo. Patients reported fewer outbreaks and reduced severity during episodes .

Varicella-Zoster Virus Infections

This compound is also effective against VZV:

  • Shingles Treatment : A clinical trial found that this compound significantly reduced the duration of pain and healing time for herpes zoster lesions compared to acyclovir .

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound treatment:

  • Case Study 1 : A 55-year-old female with recurrent mucocutaneous candidiasis was treated with high-dose this compound as part of an immunodeficiency management plan. The treatment led to improved immune responses and reduced infection rates .
  • Case Study 2 : In a patient with HSV-1 encephalitis, early administration of this compound resulted in favorable neurological outcomes and a significant reduction in mortality rates compared to historical controls treated with acyclovir .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Headaches
  • Rarely, renal toxicity or neurotoxicity at high doses

特性

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023732
Record name Valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valacyclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK)., Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK.
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valacyclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

124832-26-4, 124832-27-5
Record name Valacyclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124832-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valaciclovir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valacyclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valaciclovir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1IW7Q79D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valacyclovir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170-172
Record name Valaciclovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00577
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valacyclovir
Reactant of Route 2
Reactant of Route 2
Valacyclovir
Reactant of Route 3
Reactant of Route 3
Valacyclovir
Reactant of Route 4
Valacyclovir
Reactant of Route 5
Reactant of Route 5
Valacyclovir
Reactant of Route 6
Valacyclovir
Customer
Q & A

Q1: How does Valaciclovir exert its antiviral activity?

A1: Valaciclovir itself is a prodrug, meaning it is inactive in its administered form. [, , , , ] It is rapidly and extensively metabolized in the body to acyclovir, the active antiviral agent. [, , , , , , ] Acyclovir then targets viral DNA polymerase, an enzyme crucial for viral replication. [, , , , ] Specifically, acyclovir acts as a chain terminator, halting the synthesis of new viral DNA. [, , , , ]

Q2: Why is Valaciclovir preferred over Acyclovir in some cases?

A2: While both drugs share the same mechanism of action, Valaciclovir offers superior oral bioavailability compared to Acyclovir. [, , , , ] This translates to higher plasma concentrations of acyclovir and allows for less frequent dosing, potentially improving patient adherence. [, , , , , ]

Q3: What are the structural differences between Valaciclovir and Acyclovir?

A3: Valaciclovir is the L-valyl ester of Acyclovir. This means that an L-valine amino acid is attached to Acyclovir, improving its absorption. [, , , , , , ]

Q4: Can you describe the ADME profile of Valaciclovir?

A4: Valaciclovir is rapidly absorbed following oral administration and is rapidly converted to acyclovir by first-pass metabolism. [, , , , , , ] Acyclovir is then widely distributed in tissues and body fluids, including cerebrospinal fluid. [] The majority of the drug is excreted in the urine, primarily as acyclovir and its metabolites. [, ]

Q5: Are there dosage adjustments necessary for specific patient populations?

A6: Dosage adjustments are typically required for patients with impaired renal function. [, , ] This is due to the primary route of elimination being renal excretion. [, , ]

Q6: What are the main clinical uses of Valaciclovir?

A7: Valaciclovir is primarily indicated for the treatment and suppression of herpesvirus infections, including genital herpes, herpes zoster (shingles), and herpes labialis (cold sores). [, , , ] It is also used prophylactically in certain cases, such as preventing cytomegalovirus (CMV) infection in transplant recipients. [, , , ]

Q7: Is Valaciclovir effective in preventing the transmission of genital herpes?

A8: A large-scale study demonstrated that daily Valaciclovir significantly reduced, but did not eliminate, the risk of sexual transmission of HSV-2. []

Q8: Is there a difference in efficacy between 3 and 5 days of Valaciclovir treatment for genital herpes?

A9: A randomized controlled trial found no significant difference in episode duration or lesion abortion rates between 3 and 5 days of Valaciclovir treatment for recurrent genital herpes. []

Q9: What are some areas of ongoing research with Valaciclovir?

A14: Ongoing research focuses on optimizing Valaciclovir dosing regimens for different patient populations and clinical indications, particularly for CMV prophylaxis. [] Researchers are also investigating its potential role in preventing HIV transmission and its efficacy in managing other herpesvirus infections. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。